2-Methyl-3-furanthiol

概要

説明

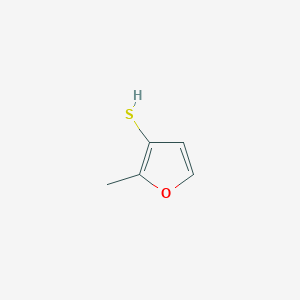

2-Methyl-3-furanthiol is an organic compound with the molecular formula C5H6OS. It is a sulfur-containing heterocyclic compound characterized by a furan ring substituted with a methyl group at the second position and a thiol group at the third position. This compound is known for its strong, meaty aroma and is a key odorant in various food products, including cooked ham, wine, and canned tuna fish .

準備方法

Synthetic Routes and Reaction Conditions

2-Methyl-3-furanthiol can be synthesized through several methods. One common approach involves the reaction of 2-methylfuran with hydrogen sulfide in the presence of a catalyst. Another method includes the reaction of 2-methylfuran with thiourea followed by hydrolysis to yield this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the Maillard reaction, which involves the reaction of reducing sugars with amino acids. This method is particularly relevant in the food industry, where the compound is generated during the cooking and processing of meat products .

化学反応の分析

Formation Pathways

2M3F is primarily generated via Maillard reaction intermediates. Key precursors and conditions include:

Precursor Systems and Yields

| Precursor System | Temperature | pH | Yield (mol%) | Key Product |

|---|---|---|---|---|

| Hydroxyacetaldehyde + Mercapto-2-propanone | 180°C | N/A | 1.4 | 2M3F |

| Ribose + Cysteine | 120°C | 5.5 | 0.02 | 2M3F |

| Furan-2-aldehyde + H₂S | 180°C | 6.0 | 0.05 | 2-Furfurylthiol |

-

Hydroxyacetaldehyde and mercapto-2-propanone generate 2M3F through cyclization and dehydration under anhydrous conditions .

-

Ribose and cysteine form 2M3F in fermented soy sauce via Strecker degradation and subsequent furanthiol synthesis, facilitated by microbial activity .

Degradation and Stability

2M3F is highly reactive due to its labile thiol group and sensitivity to environmental factors.

Factors Affecting Stability

-

Oxidation : Atmospheric oxygen oxidizes 2M3F to disulfides, diminishing its aroma potency .

-

Thermal Degradation : At 100°C, 2M3F undergoes radical-mediated polymerization, forming non-volatile sulfur polymers (Fig. 1) .

Proposed Polymerization Mechanism

Interactions in Food Systems

2M3F contributes to meaty aromas in cooked foods but reacts with matrix components:

Aroma Impact in Fermented Soy Sauce

| Parameter | Result | Significance |

|---|---|---|

| Detection threshold | 0.0007 µg/L | Exceeded in soy sauce |

| Sensory enhancement | +0.2 µg/L increases meaty aroma | Key flavor modifier |

-

Generated during soy sauce fermentation via ribose-cysteine interactions, 2M3F survives pasteurization (120°C) to enhance umami profiles .

Reactivity with Proteins

-

2M3F reacts with thiol groups in proteins (e.g., cysteine residues), forming covalent adducts that reduce its volatility .

-

In alkaline conditions, nucleophilic attack by amino groups generates thiocarbamates, altering flavor release .

Efficient Synthetic Routes

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Hydroxyacetaldehyde route | 95 | >95 | Anhydrous, 180°C |

| Thiamin degradation | 30 | 80 | Aqueous, pH 5.5, 120°C |

Storage and Handling

2M3F requires stringent storage conditions due to its reactivity:

2M3F’s reactivity underpins its dual role as a flavor enhancer and a transient intermediate in food systems. Its stability challenges necessitate controlled synthesis and storage, while its formation and degradation pathways offer insights for optimizing flavor delivery in processed foods.

科学的研究の応用

Flavoring Applications

MFT is extensively utilized in the food industry due to its intense flavor profile, which mimics cooked meat. Its applications span across various food categories:

-

Meat Products:

- Beef Flavors: MFT is a key component in beef flavor formulations, enhancing the meaty character. Typical usage levels range from 200 ppm to 2,000 ppm depending on the product type (e.g., processed pork flavors) .

- Chicken and Pork Flavors: Surprisingly effective in chicken flavors, MFT contributes to the savory notes at lower concentrations. In pork products, it is particularly effective in "chopped pork" products with high usage levels .

- Seafood:

- Dairy Products:

- Confectionery:

Sensory Evaluation

Sensory analysis plays a crucial role in understanding the impact of MFT on food products. Trained sensory panels have been employed to assess the flavor profiles of various meat products containing MFT. These evaluations help in determining optimal usage levels that maximize flavor without overpowering the product .

Safety Assessments

Safety evaluations of MFT have been conducted by organizations such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). These studies indicate that when used within recommended limits, MFT does not pose significant health risks. For instance, daily intake estimates for flavoring substances like MFT are generally well below the established thresholds of toxicological concern .

Case Study 1: Beef Flavor Formulation

A study highlighted the effectiveness of MFT in beef flavor formulations. When incorporated at higher levels (up to 2,000 ppm), it significantly enhanced the meaty aroma and taste profile of processed beef products. The study concluded that MFT could be combined with other sulfur compounds to create a more complex flavor profile.

Case Study 2: Chicken Flavor Development

In another case study focusing on chicken flavors, researchers found that incorporating MFT at concentrations as low as 200 ppm provided a distinct savory note that complemented the overall flavor profile without overshadowing it. This finding suggests that MFT can be effectively utilized in poultry products despite its strong meaty character.

作用機序

The mechanism of action of 2-Methyl-3-furanthiol primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic meaty aroma. The compound is generated through the Maillard reaction, where reducing sugars react with amino acids to form various flavor compounds. The thiol group in this compound plays a crucial role in its reactivity and aroma profile .

類似化合物との比較

Similar Compounds

2-Furanmethanethiol: Another sulfur-containing furan compound with a similar aroma profile.

2-Methyl-3-methyldithiofuran: A related compound with two sulfur atoms.

Bis(2-methyl-3-furyl)disulfide: A disulfide derivative of 2-Methyl-3-furanthiol.

Uniqueness

This compound is unique due to its strong, meaty aroma and its significant contribution to the flavor profile of various food products. Its presence in cooked meat and other food items makes it a valuable compound in the food industry .

生物活性

2-Methyl-3-furanthiol (2M3F) is a sulfur-containing compound known for its significant contribution to the flavor profile of various foods, particularly in imparting a cooked meat-like aroma. This article explores the biological activity of 2M3F, including its sensory properties, chemical stability, and potential health implications based on diverse research findings.

Chemical Structure and Composition

- Formula: CHOS

- Molecular Weight: 114.166 g/mol

- IUPAC Name: this compound

- CAS Registry Number: 28588-74-1

The compound features a furan ring with a thiol group, which contributes to its distinctive aroma and potential biological activities .

Sensory Properties

2M3F is primarily recognized for its role in flavor chemistry. It has been identified as a key aroma compound in fermented soy sauce, where it significantly enhances the cooked meat-like aroma. Sensory analysis indicates that even at low concentrations (0.2 μg/L), 2M3F can markedly intensify the perception of meat flavors . The compound's aroma is often described as meaty and savory, making it valuable in flavoring applications across various food products.

Production Mechanism

The production of 2M3F in food matrices is facilitated through specific reactions involving ribose and cysteine under heat conditions. This reaction is notably enhanced during fermentation processes, which promote the generation of 2M3F in fermented soy sauce but not in acid-hydrolyzed vegetable protein mixtures .

Stability and Reactivity

Research indicates that 2M3F is subject to oxidation and radical reactions that can affect its stability as a flavor compound. The degradation mechanisms proposed include polymerization and oxidation pathways that may lead to undesirable off-flavors if not properly managed during food processing .

Health Implications

While 2M3F is generally regarded as safe when used as a flavoring agent, its biological activity warrants further investigation. Studies have shown that volatile compounds like 2M3F can be metabolized into endogenous products upon ingestion, although specific toxicity data remains limited .

Flavor Enhancement in Foods

A study highlighted the impact of 2M3F on enhancing the flavor profile of various meat products. In controlled experiments, the addition of 2M3F to meat-based dishes resulted in a significant increase in consumer preference ratings due to its strong meaty aroma .

Safety Assessments

Data Table: Comparison of Flavor Compounds

| Compound | Aroma Profile | Source | Safety Status |

|---|---|---|---|

| This compound | Cooked meat-like | Fermented soy sauce | No safety concerns |

| 2-Furfurylthiol | Roasted coffee-like | Coffee | Generally safe |

| Methionol | Nutty | Various meats | No adverse effects |

特性

IUPAC Name |

2-methylfuran-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYNUXHHUVUINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047118 | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale pink to pale orange liquid; aroma of roasted meat | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

57.00 to 60.00 °C. @ 44.00 mm Hg | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.141-1.150 | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

28588-74-1 | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28588-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028588741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furanthiol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylfuran-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-FURANTHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21RW1N179 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-methyl-3-furanthiol known for?

A1: this compound (MFT) is a volatile sulfur compound recognized for its potent and characteristic meaty aroma. []

Q2: In which food products is this compound naturally found?

A2: MFT has been identified in a variety of cooked meat products, coffee, fermented soy sauce, roasted peanuts, and certain wines. [, , , , ]

Q3: What sensory attributes are associated with this compound in food?

A3: MFT is primarily associated with roasted, meaty, and savory notes. In specific contexts, it can also contribute to popcorn-like, rice-like, and vitamin-like aromas. [, , ]

Q4: Can this compound contribute to off-flavors in food?

A4: Yes, at elevated concentrations, MFT has been linked to undesirable off-flavors in stored orange juice, described as "stored orange juice off-flavor." [, ]

Q5: How does the aroma profile of this compound compare to other meaty aroma compounds?

A5: While MFT provides a distinct meaty aroma, other compounds like 2-acetyl-1-pyrroline and 2-propionyl-1-pyrroline contribute more towards a popcorn-like meaty note. []

Q6: How is this compound formed in food?

A6: MFT is primarily formed through the Maillard reaction, a complex series of reactions between carbohydrates and amino acids, specifically cysteine, during thermal processing. [, , ]

Q7: What are the key precursors involved in this compound formation?

A7: Cysteine and sugars, particularly pentoses like ribose and xylose, are crucial for MFT generation. [, , ]

Q8: Are there alternative pathways for this compound formation?

A8: Yes, besides the Maillard reaction, MFT can also be produced through thiamine degradation during thermal processing and through specific enzymatic reactions. [, ]

Q9: Does the presence of other compounds influence this compound formation?

A9: Yes, studies indicate that compounds like glutamic acid can influence both the reaction kinetics and the sensory profile of model systems containing MFT. [] Similarly, (E)-2-octenal can significantly reduce the formation of MFT in cysteine/xylose model systems. []

Q10: How does pH affect the formation of this compound?

A10: The pH of the reaction environment significantly influences the types and amounts of volatile compounds formed, including MFT. Studies suggest that lower pH values generally favor MFT formation. [, ]

Q11: Does supercritical carbon dioxide treatment impact this compound generation?

A11: Interestingly, supercritical carbon dioxide treatment has been shown to enhance the formation of MFT, particularly under alkaline and neutral pH conditions, in a ribose-cysteine model system. []

Q12: Is this compound a stable compound?

A12: No, MFT is relatively unstable and prone to oxidation, especially in aqueous solutions. [, , ]

Q13: How does this compound degrade?

A13: MFT readily oxidizes to form its corresponding disulfide, bis(2-methyl-3-furyl) disulfide, which has a less intense aroma. [, , ]

Q14: What factors can impact the stability of this compound?

A14: Factors like temperature, pH, presence of oxygen, and the presence of other reactive compounds can all influence MFT stability. For instance, its oxidation rate is higher in diethyl ether compared to dichloromethane or pentane. []

Q15: How does this compound interact with other food components?

A15: MFT can react with various food components. It can form disulfides through radical reactions, interact with melanoidins (polymeric compounds found in foods like coffee) via ionic and covalent interactions, and potentially react with other food components through various mechanisms. [, , ]

Q16: What analytical techniques are commonly employed for this compound analysis?

A16: Common techniques include gas chromatography-mass spectrometry (GC-MS), gas chromatography-olfactometry (GC-O), and high-performance liquid chromatography (HPLC) coupled with various detectors, including mass spectrometry. [, , , , , , ]

Q17: Are there specific extraction methods for isolating this compound from food matrices?

A17: Yes, techniques like solid-phase microextraction (SPME), dynamic headspace (DHS), and specific extraction methods using mercury salts or p-hydroxymercuribenzoic acid (pHMB) have been employed. [, , , ]

Q18: What are stable isotope dilution assays used for in this compound research?

A18: Stable isotope dilution assays are a highly accurate and precise method for quantifying MFT in complex food matrices. These assays involve adding a known amount of a stable isotope-labeled MFT standard to the sample, which allows for correction of analyte losses during sample preparation and analysis. [, ]

Q19: What is the molecular formula and weight of this compound?

A19: The molecular formula of MFT is C5H6OS, and its molecular weight is 114.17 g/mol. []

Q20: Does this compound exhibit any notable chemical properties?

A20: Besides its aroma properties, MFT displays antioxidant activity in both aqueous and organic systems. It can scavenge free radicals and protect against lipid peroxidation, a process that leads to rancidity in fats and oils. [, ]

Q21: Has the metabolism of this compound been investigated?

A21: Limited studies suggest that MFT is metabolized in the liver of rats. []

Q22: Can this compound react with acrylamide?

A22: Yes, recent research indicates that MFT can react with acrylamide, potentially contributing to its elimination in model systems. [, ]

Q23: Are there any known industrial applications of this compound?

A23: Due to its potent meaty aroma, MFT is used in the flavor and fragrance industry to impart savory notes to various food products and seasonings. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。